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Compound of Interest

Compound Name:
2,2,4,4,6,6-Hexamethyl-1,3,5-

trithiane

Cat. No.: B1294623 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

hexamethyl-s-trithiane (also known as trithioacetone), a sulfur-containing heterocyclic organic

compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data, along with the experimental protocols for these analytical

techniques. This information is crucial for the unambiguous identification, characterization, and

quality control of this compound in research and development settings.

Spectroscopic Data Summary
The spectroscopic data for hexamethyl-s-trithiane is summarized in the tables below, providing

a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the high symmetry of the hexamethyl-s-trithiane molecule, which possesses a six-

membered ring with alternating carbon and sulfur atoms and two methyl groups attached to

each carbon, the ¹H and ¹³C NMR spectra are expected to be simple. All 18 protons of the six

methyl groups are chemically equivalent, as are the three quaternary carbons and the six

methyl carbons.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Hexamethyl-s-trithiane
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Nucleus Chemical Shift (δ) ppm Multiplicity

¹H 1.75 Singlet

¹³C 32.1 (CH₃) Quartet

52.8 (C) Singlet

Note: Predicted data based on spectral databases and chemical shift calculations.

Experimental values may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy
The IR spectrum of hexamethyl-s-trithiane is characterized by absorptions corresponding to C-

H and C-S bond vibrations.

Table 2: Characteristic IR Absorption Bands for Hexamethyl-s-trithiane

Wavenumber (cm⁻¹) Vibration Type Assignment

2950 - 2900 C-H Stretching Geminal methyl groups

1440 C-H Bending Geminal methyl groups

1375 C-H Bending Geminal methyl groups

1360 C-H Bending Geminal methyl groups

1150 C-H Bending Geminal methyl groups

1085 C-S Stretching Trithiane ring

643 C-S Stretching Trithiane ring

Mass Spectrometry (MS)
The mass spectrum of hexamethyl-s-trithiane provides information about its molecular weight

and fragmentation pattern. The electron ionization (EI) mass spectrum is available through the

National Institute of Standards and Technology (NIST) database.[1][2]

Table 3: Key Mass Spectrometry Data (Electron Ionization) for Hexamethyl-s-trithiane
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m/z Relative Intensity (%) Assignment

222 ~20 [M]⁺ (Molecular Ion)

148 ~30 [M - C₄H₈S]⁺

74 100 [C₃H₆S]⁺ (Base Peak)

59 ~40 [C₃H₇]⁺

Note: The relative intensities are approximate and can vary between instruments.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of hexamethyl-s-trithiane in a suitable

deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer the solution to a standard 5 mm

NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a Fourier transform NMR spectrometer,

for example, a Bruker Avance III HD 400 MHz or equivalent.

¹H NMR Acquisition:

Set the spectral width to approximately 15 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:
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Set the spectral width to approximately 220 ppm.

Use a proton-decoupled pulse sequence.

Set the relaxation delay to 2-5 seconds.

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

and sensitivity of the ¹³C nucleus.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:

Solid Phase (KBr Pellet): Mix a small amount of finely ground hexamethyl-s-trithiane (1-2

mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture

into a transparent pellet using a hydraulic press.

Solution Phase: Dissolve the sample in a suitable solvent that has minimal IR absorption

in the regions of interest (e.g., carbon tetrachloride, CCl₄). Use a liquid cell with

appropriate window material (e.g., NaCl or KBr).

Instrumentation: Use a Fourier-transform infrared spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the solvent-filled

cell.

Place the sample in the beam path and record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile compound like hexamethyl-s-trithiane, direct insertion via a heated probe or

injection into a gas chromatograph (GC-MS) are common methods.

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This will cause the

molecule to ionize and fragment.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector, and the data is plotted as

a mass spectrum (relative intensity vs. m/z).

Visualization of Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for the structural elucidation of a compound like

hexamethyl-s-trithiane is depicted in the following diagram.
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Caption: Logical workflow for the spectroscopic analysis and structural elucidation of

hexamethyl-s-trithiane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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